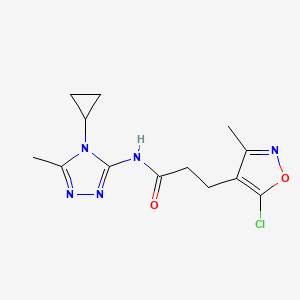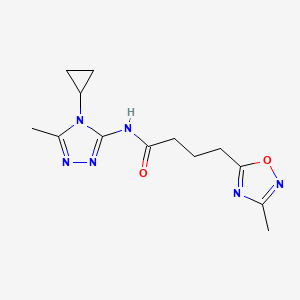![molecular formula C20H26N2O2 B6962914 N-[1-(3-cyanophenyl)cyclopropyl]-2-(2-ethylcyclohexyl)oxyacetamide](/img/structure/B6962914.png)
N-[1-(3-cyanophenyl)cyclopropyl]-2-(2-ethylcyclohexyl)oxyacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(3-cyanophenyl)cyclopropyl]-2-(2-ethylcyclohexyl)oxyacetamide is a synthetic organic compound characterized by its unique structural features, including a cyclopropyl group and a cyanophenyl moiety. This compound is of interest in various fields of chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3-cyanophenyl)cyclopropyl]-2-(2-ethylcyclohexyl)oxyacetamide typically involves multiple steps, starting with the preparation of the key intermediates. One common method involves the reaction of 3-cyanophenylcyclopropane with 2-ethylcyclohexanol in the presence of a suitable catalyst to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the compound .
Chemical Reactions Analysis
Types of Reactions
N-[1-(3-cyanophenyl)cyclopropyl]-2-(2-ethylcyclohexyl)oxyacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its reduced forms.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, and other nucleophilic species.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines .
Scientific Research Applications
N-[1-(3-cyanophenyl)cyclopropyl]-2-(2-ethylcyclohexyl)oxyacetamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[1-(3-cyanophenyl)cyclopropyl]-2-(2-ethylcyclohexyl)oxyacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[1-(3-cyanophenyl)cyclopropyl]-2-(2-ethylcyclohexyl)oxyacetamide include:
- N-(3-cyanophenyl)-2-[(1-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide
- N-(3-cyanophenyl)-2-(cyclopropylamino)acetamide
- N-(3-cyanophenyl)-2-(cyclopropylthio)acetamide .
Uniqueness
This compound is unique due to its specific structural features, such as the presence of both a cyclopropyl group and a cyanophenyl moiety. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
N-[1-(3-cyanophenyl)cyclopropyl]-2-(2-ethylcyclohexyl)oxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2/c1-2-16-7-3-4-9-18(16)24-14-19(23)22-20(10-11-20)17-8-5-6-15(12-17)13-21/h5-6,8,12,16,18H,2-4,7,9-11,14H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMRGBVHJYXEGGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCC1OCC(=O)NC2(CC2)C3=CC=CC(=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-ethyl-1-[1-(1-methylpyrazol-4-yl)-2-oxopiperidin-3-yl]pyrrolidine-3-sulfonamide](/img/structure/B6962831.png)
![3-(ethylsulfamoyl)-N-[1-(2-methoxyethyl)pyrazol-3-yl]pyrrolidine-1-carboxamide](/img/structure/B6962839.png)
![[4-(2,5-Dichlorophenyl)-2-methylpiperazin-1-yl]-(thiadiazol-5-yl)methanone](/img/structure/B6962841.png)
![[4-(2,5-Dichlorophenyl)-2-methylpiperazin-1-yl]-(1-oxidopyridin-1-ium-4-yl)methanone](/img/structure/B6962847.png)
![3-methyl-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]-1,2-thiazole-4-carboxamide](/img/structure/B6962848.png)
![[4-(2-Ethylbenzimidazol-1-yl)piperidin-1-yl]-pyrazolo[1,5-a]pyridin-3-ylmethanone](/img/structure/B6962869.png)
![2-[(2,4-difluorophenyl)methyl-methylamino]-N-(3-methyl-1,2-oxazol-5-yl)propanamide](/img/structure/B6962871.png)
![2-(Benzimidazol-1-yl)-1-[4-(3-ethyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]propan-1-one](/img/structure/B6962875.png)
![4-[2-(Benzimidazol-1-yl)propanoylamino]oxane-4-carboxamide](/img/structure/B6962877.png)

![N-[1-(3-cyanophenyl)cyclopropyl]-2-cyclohexyl-1,3-oxazole-4-carboxamide](/img/structure/B6962901.png)
![2-tert-butyl-N-[1-(3-cyanophenyl)cyclopropyl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B6962907.png)
![3-[[(1-carbamoylcyclopentyl)-methylamino]methyl]-N,N-dimethylbenzamide](/img/structure/B6962928.png)

